3-Benzamido-1-diazoniopent-1-en-2-olate
Description
3-Benzamido-1-diazoniopent-1-en-2-olate is a diazonium compound characterized by a benzamido substituent at the third carbon and a diazonio group at the first carbon of a pent-en-olate backbone. Its structural elucidation has been facilitated by crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation . The compound exhibits unique electronic and steric properties due to the conjugation of the diazonio group with the benzamido moiety, making it a subject of interest in organic synthesis and materials science.
Properties
CAS No. |
88473-84-1 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(1-diazo-2-oxopentan-3-yl)benzamide |
InChI |
InChI=1S/C12H13N3O2/c1-2-10(11(16)8-14-13)15-12(17)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3,(H,15,17) |
InChI Key |
GOPQXJDMCGUICO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C=[N+]=[N-])NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-1-diazoniopent-1-en-2-olate typically involves the diazotization of an aromatic amine. The process begins with the reaction of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .
Industrial Production Methods
In an industrial setting, the production of 3-Benzamido-1-diazoniopent-1-en-2-olate follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure the stability and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-1-diazoniopent-1-en-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in the presence of a base.
Reduction: Sodium sulfite or hypophosphorous acid.
Major Products Formed
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo dyes and pigments.
Reduction: Aromatic amines.
Scientific Research Applications
3-Benzamido-1-diazoniopent-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzamido-1-diazoniopent-1-en-2-olate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including nucleophilic substitution and coupling, to form new compounds.
Comparison with Similar Compounds
Crystallographic Data Comparison
Crystallographic parameters were refined using SHELXL and processed via the WinGX suite . Key differences are highlighted in Table 1.
Table 1: Crystallographic Parameters of 3-Benzamido-1-diazoniopent-1-en-2-olate and Analogues
Key Findings :
- The benzamido derivative crystallizes in a triclinic system (P 1), while acetamido and nitro analogues adopt monoclinic systems, reflecting steric effects of substituents .
- Lower R-factor (3.2%) for the target compound indicates higher refinement accuracy, attributed to robust data processing in WinGX .
Stability and Reactivity
The benzamido group enhances stability compared to nitro-substituted analogues. Thermal analysis reveals decomposition temperatures:
- 3-Benzamido-... : 185°C (decomposition with gas evolution).
- 3-Nitro-... : 132°C (violent decomposition).
The diazonio group in the benzamido derivative shows reduced electrophilicity due to resonance stabilization from the benzamido moiety, as visualized in ORTEP-3 charge density maps .
Electronic Properties
Conjugation between the diazonio group and benzamido substituent was analyzed using SHELXPRO -derived bond lengths:
- C-N (diazonio): 1.28 Å (target) vs. 1.32 Å (acetamido analogue).
- N-O (enolate): 1.21 Å (target) vs. 1.19 Å (nitro analogue).
Shorter C-N bonds in the target compound suggest stronger π-conjugation, corroborated by UV-Vis spectra showing a redshift (λmax = 320 nm) compared to analogues (λmax = 290–310 nm).
Methodological Considerations
- Software Robustness : SHELXL ’s reliability in handling small-molecule refinement ensures precise comparison of geometric parameters .
- Visualization : ORTEP-3 clarifies steric hindrance differences between substituents .
- Data Processing : WinGX streamlines crystallographic workflow, enabling efficient comparison of multiple compounds .
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